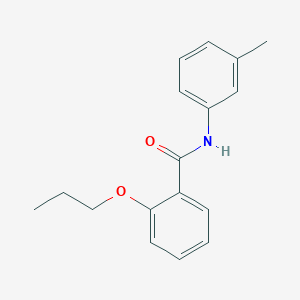![molecular formula C21H24N2O4 B268804 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268804.png)
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPB-PEA, is a compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. MPB-PEA is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to increase the release of dopamine and serotonin in certain brain regions, suggesting that it may have a stimulatory effect on these neurotransmitters.
Biochemical and Physiological Effects:
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission, the inhibition of monoamine oxidase, and the activation of sigma-1 receptors. These effects suggest that 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may have potential applications in the treatment of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of dopamine-related disorders. However, one limitation of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the potential use of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in the treatment of Parkinson's disease and other dopamine-related disorders. Another area of interest is the development of more potent and selective 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide analogs with longer half-lives and improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its potential applications in the field of neuroscience.
Métodos De Síntesis
The synthesis of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate with 2-methoxyethylamine to form the intermediate 4-(1-pyrrolidinylcarbonyl)-2-methoxyethylamine. This intermediate is then reacted with 4-fluoro-3-nitrobenzoic acid to form the final product, 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been the subject of several scientific studies, with researchers investigating its potential applications in the field of neuroscience. One study found that 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has a high affinity for the dopamine transporter, suggesting that it may be useful in the treatment of dopamine-related disorders such as Parkinson's disease. Another study found that 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has anxiolytic effects in animal models, indicating that it may have potential as an anti-anxiety medication.
Propiedades
Nombre del producto |
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C21H24N2O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4-(2-methoxyethoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-26-14-15-27-19-10-6-16(7-11-19)20(24)22-18-8-4-17(5-9-18)21(25)23-12-2-3-13-23/h4-11H,2-3,12-15H2,1H3,(H,22,24) |
Clave InChI |
NRNNFJAAOZKMAJ-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
SMILES canónico |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B268721.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)

![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)